molecular formula C19H18ClNO3 B12159881 8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B12159881
M. Wt: 343.8 g/mol
InChI Key: GIUNPICXIIGCAZ-UHFFFAOYSA-N
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Description

8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with benzyl(methyl)amine in the presence of a suitable base such as anhydrous potassium carbonate. The reaction is carried out in a dry solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve green chemistry approaches, such as using green solvents and catalysts. These methods aim to minimize environmental impact while maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl(methyl)amino group enhances its potential as a therapeutic agent and its utility in various scientific research applications .

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-6-chloro-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C19H18ClNO3/c1-12-8-17(22)24-19-14(12)9-16(20)18(23)15(19)11-21(2)10-13-6-4-3-5-7-13/h3-9,23H,10-11H2,1-2H3

InChI Key

GIUNPICXIIGCAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)CC3=CC=CC=C3

Origin of Product

United States

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